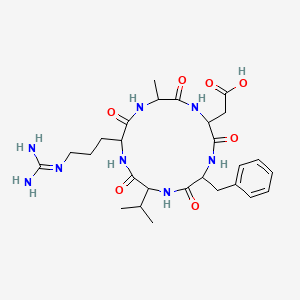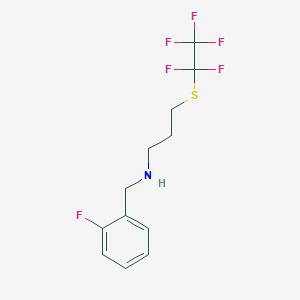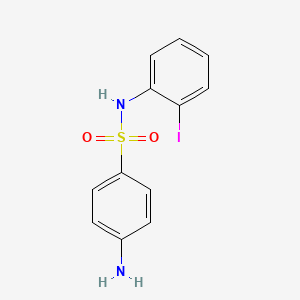
3,4-Dimethoxy-5-phenoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is an aromatic aldehyde with the molecular formula C15H14O4. It is a derivative of benzaldehyde, where the benzene ring is substituted with methoxy and phenoxy groups. This compound is known for its pleasant aroma and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can be synthesized through several methods. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phenol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the production process .
Types of Reactions:
Oxidation: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: The methoxy and phenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 3,4-Dimethoxy-5-phenoxybenzoic acid.
Reduction: 3,4-Dimethoxy-5-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 3,4-dimethoxy-5-phenoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3,4-dimethoxy-5-phenoxy- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 3,4-dimethoxy-: This compound lacks the phenoxy group and has different chemical properties.
Benzaldehyde, 4-hydroxy-3,5-dimethoxy-:
Uniqueness: Benzaldehyde, 3,4-dimethoxy-5-phenoxy- is unique due to the presence of both methoxy and phenoxy groups, which confer specific chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
4664-59-9 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3,4-dimethoxy-5-phenoxybenzaldehyde |
InChI |
InChI=1S/C15H14O4/c1-17-13-8-11(10-16)9-14(15(13)18-2)19-12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI-Schlüssel |
AICDGSYRYLHFMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=O)OC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115860.png)






![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)

![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B12115934.png)


![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
